molecular formula C11H9N9O B11531451 1,2,5-Oxadiazol-3-amine, 4-[1-(1H-1,2,3,4-tetrazol-5-ylmethyl)-1H-1,3-benzimidazol-2-yl]-

1,2,5-Oxadiazol-3-amine, 4-[1-(1H-1,2,3,4-tetrazol-5-ylmethyl)-1H-1,3-benzimidazol-2-yl]-

Cat. No.: B11531451
M. Wt: 283.25 g/mol
InChI Key: KNJOGMJHNSVZCC-UHFFFAOYSA-N
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Description

4-{1-[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features multiple heterocyclic rings, including tetrazole, benzodiazole, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from azides and nitriles under acidic conditions. The benzodiazole ring is often formed through cyclization reactions involving ortho-diamines and carboxylic acids. The oxadiazole ring can be synthesized via cyclodehydration of diacylhydrazines.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and benzodiazole moieties.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands in receptor binding studies. The tetrazole ring, in particular, is known for its bioisosteric properties, making it a valuable component in drug design.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials such as polymers and resins. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-{1-[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The benzodiazole and oxadiazole rings contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Tetrazol-5-yl)benzoic Acid: Similar in structure but lacks the benzodiazole and oxadiazole rings.

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains a tetrazole ring but differs in the other heterocyclic components.

    3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with different heterocyclic rings.

Uniqueness

The uniqueness of 4-{1-[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE lies in its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H9N9O

Molecular Weight

283.25 g/mol

IUPAC Name

4-[1-(2H-tetrazol-5-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H9N9O/c12-10-9(16-21-17-10)11-13-6-3-1-2-4-7(6)20(11)5-8-14-18-19-15-8/h1-4H,5H2,(H2,12,17)(H,14,15,18,19)

InChI Key

KNJOGMJHNSVZCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NNN=N3)C4=NON=C4N

Origin of Product

United States

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